2-(Pyridin-3-yl)acetohydrazide

Vue d'ensemble

Description

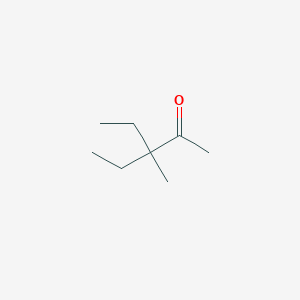

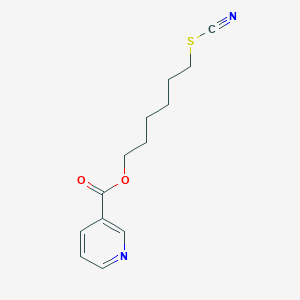

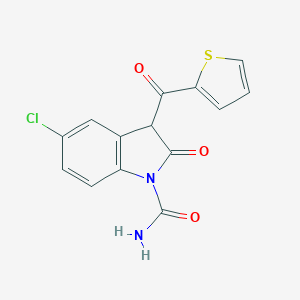

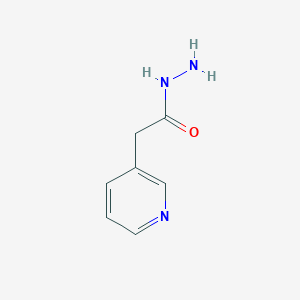

“2-(Pyridin-3-yl)acetohydrazide” is a chemical compound with the molecular formula C7H9N3O . It has a molecular weight of 151.17 g/mol . The compound is also known by other names such as “2-(pyridin-3-yl)acetohydrazide”, “2-(Pyridin-3-yl)acetic acid hydrazide”, and "3-Pyridineacetic acid, hydrazide" .

Molecular Structure Analysis

The compound has a 2D structure and a 3D conformer . The InChI string is "InChI=1S/C7H9N3O/c8-10-7(11)4-6-2-1-3-9-5-6/h1-3,5H,4,8H2,(H,10,11)" . The Canonical SMILES is "C1=CC(=CN=C1)CC(=O)NN" .Physical And Chemical Properties Analysis

The compound has several computed properties. It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 2 . The Topological Polar Surface Area is 68 Ų . The Heavy Atom Count is 11 . The Formal Charge is 0 .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

2-(Pyridin-3-yl)acetohydrazide is used in the synthesis of a variety of heterocyclic compounds. These compounds have been found to have potential biological activities . The reaction of cyanoacetyl hydrazine with 3-acetylpyridine gives the hydrazide-hydrazone derivative .

Antitumor Activity

Hydrazide-hydrazone derivatives, including 2-(Pyridin-3-yl)acetohydrazide, have shown promising antitumor activity. They have been evaluated against three cancer cell lines, namely breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268), and most of the synthesized compounds showed high inhibitory effects .

Antibacterial Activity

Hydrazide-hydrazones have diverse biological properties, including antibacterial activity . This makes 2-(Pyridin-3-yl)acetohydrazide a potential candidate for the development of new antibacterial agents.

Antifungal Activity

In addition to their antibacterial properties, hydrazide-hydrazones also exhibit antifungal activity . This suggests that 2-(Pyridin-3-yl)acetohydrazide could be used in the development of antifungal agents.

Antimicrobial Cotton Fabric

2-(Pyridin-3-yl)acetohydrazide has been used in the development of antimicrobial cotton fabric . The fabric was modified with acetohydrazide and metal chlorides of divalent Cr, Mn, Co, Ni, Cu, and Zn and trivalent Fe, and Cr. The modified samples exhibited higher efficiency towards bacterial strains than fungal strains .

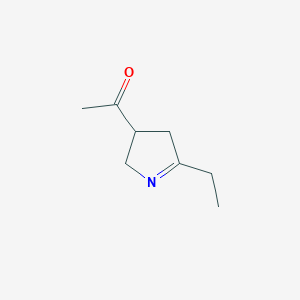

Synthesis of Pyridyl-Thienyl Acetohydrazide Derivative

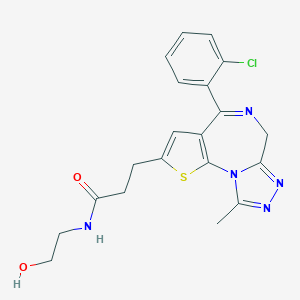

2-(Pyridin-3-yl)acetohydrazide has been used in the synthesis of 2-((3-cyano-4-(4-methoxyphenyl)-6-(thiophen-2-yl) pyridin-2-yl) oxy) acetohydrazide . This derivative has potential applications in various fields of research.

Mécanisme D'action

Target of Action

The primary targets of 2-(Pyridin-3-yl)acetohydrazide are Nucleotide Pyrophosphatases (NPPs), specifically NPP1 and NPP3 . These enzymes play a crucial role in maintaining the extracellular level of nucleotides and nucleosides and are also involved in the regulation of nucleotide-based intercellular signaling .

Mode of Action

2-(Pyridin-3-yl)acetohydrazide interacts with its targets, NPP1 and NPP3, by inhibiting their activity . The compound’s diacylhydrazine derivatives have shown higher inhibitory values . Molecular docking studies suggest that the compound forms hydrogen bonds within the active site of the target enzymes .

Biochemical Pathways

The NPP1 and NPP3 enzymes are involved in the hydrolysis of nucleotides into nucleosides and can hydrolyze the pyrophosphate and phosphodiester bond of nucleotides . They regulate P2 and P1 receptor signaling with their catalytic action that generates new messenger molecules like adenosine, AMP, or pyrophosphate . By inhibiting these enzymes, 2-(Pyridin-3-yl)acetohydrazide can potentially affect these biochemical pathways.

Result of Action

The inhibition of NPP1 and NPP3 by 2-(Pyridin-3-yl)acetohydrazide can potentially lead to various molecular and cellular effects. For instance, the overexpression of these enzymes has been linked to various pathological disorders, including osteoarthritis, type 2 diabetes, calcification, allergies, neurodegenerative diseases, and carcinogenesis . Therefore, inhibiting these enzymes could potentially alleviate these conditions.

Propriétés

IUPAC Name |

2-pyridin-3-ylacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c8-10-7(11)4-6-2-1-3-9-5-6/h1-3,5H,4,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTOCJFXVAGVZIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyridin-3-yl)acetohydrazide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.